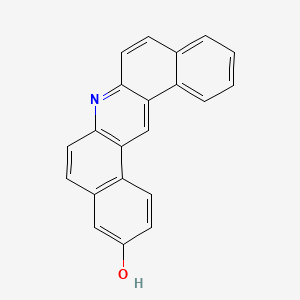
Dibenz(a,j)acridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[a,j]acridin-3-ol is a polycyclic aromatic compound that belongs to the acridine family Acridines are known for their unique structural properties, which include a nitrogen atom embedded within a tricyclic aromatic ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[a,j]acridin-3-ol typically involves a multi-step process. One common method is the regioselective palladium-catalyzed cross-coupling reaction of 2,3,5,6-tetrachloropyridine, followed by Brønsted acid-mediated cycloisomerization . This method is advantageous due to its high yield and broad applicability.
Another approach involves the use of Friedel-Crafts-type reactions, which are known for their ability to form the dibenzoacridine framework under harsh reaction conditions . These methods, however, are limited in scope and applicability due to the stringent conditions required.
Industrial Production Methods
Industrial production of dibenzo[a,j]acridin-3-ol is less common, but when it is produced, it typically involves large-scale application of the aforementioned synthetic routes. The use of palladium-catalyzed reactions is favored due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo[a,j]acridin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common, especially in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sulfuric acid or hydrochloric acid as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce various hydro derivatives.
Wissenschaftliche Forschungsanwendungen
Dibenzo[a,j]acridin-3-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Wirkmechanismus
The primary mechanism by which dibenzo[a,j]acridin-3-ol exerts its effects is through DNA intercalation. This process involves the insertion of the compound between DNA base pairs, disrupting the normal function of DNA and related enzymes . This mechanism is particularly relevant in its anti-cancer activity, where it inhibits the replication of cancer cells by interfering with DNA processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibenzo[c,h]acridine
- Acridine
- Acridone
Uniqueness
Dibenzo[a,j]acridin-3-ol is unique due to its specific structural configuration, which imparts distinct electronic and photophysical properties. Compared to other acridine derivatives, it has shown promising applications in material science and pharmacology due to its stability and reactivity under various conditions .
Eigenschaften
CAS-Nummer |
105467-66-1 |
|---|---|
Molekularformel |
C21H13NO |
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaen-7-ol |
InChI |
InChI=1S/C21H13NO/c23-15-7-8-17-14(11-15)6-10-21-19(17)12-18-16-4-2-1-3-13(16)5-9-20(18)22-21/h1-12,23H |
InChI-Schlüssel |
DCQHCXDEOXTAON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)C=C(C=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12895493.png)
![1-[4-(2-Oxopyrrolidin-1-yl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12895508.png)

![1,2,3,4,9-Pentabromodibenzo[b,d]furan](/img/structure/B12895525.png)
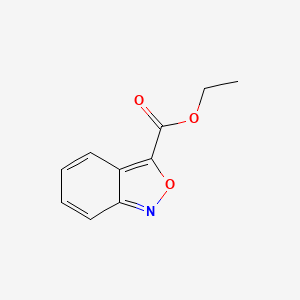
![Furan, tetrahydro-2-[(4-methylphenoxy)methyl]-](/img/structure/B12895536.png)
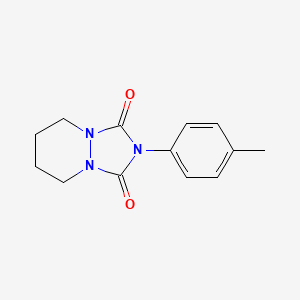
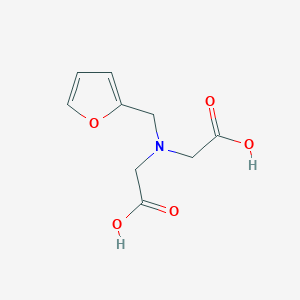
![5-[(2,2,3,3-Tetrafluoropropoxy)methyl]cytidine](/img/structure/B12895548.png)
![Benzenesulfonamide, 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-](/img/structure/B12895549.png)
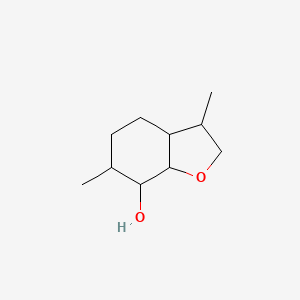
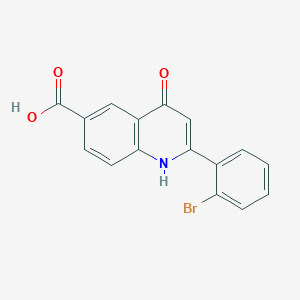

![4-Quinolinamine, 2-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-](/img/structure/B12895583.png)
